2-(4-bromobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide
Description
2-(4-bromobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a bromobenzoyl group and a thieno[2,3-c]pyridine core. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.
Properties
IUPAC Name |
2-[(4-bromobenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrN3O2S/c1-18(2)9-12-13(15(21)24)17(26-14(12)19(3,4)23-18)22-16(25)10-5-7-11(20)8-6-10/h5-8,23H,9H2,1-4H3,(H2,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKERSSICWNFPHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-bromobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide typically involves multiple steps. One common method includes the reaction of 4-bromobenzoyl chloride with an appropriate amine to form the corresponding amide. This intermediate is then subjected to cyclization reactions to form the thieno[2,3-c]pyridine core. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(4-bromobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(4-bromobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-bromobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 2-[(4-Bromobenzoyl)amino]-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- 2-(2-Amino-5-bromobenzoyl)pyridine
- Ethyl 3-amino-2-(4-bromobenzoyl)-4-[4-(methoxycarbonyl)phenyl]-6-methylpyridine-5-carboxylate
Comparison: Compared to these similar compounds, 2-(4-bromobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide is unique due to its specific structural features, such as the tetramethyl groups and the thieno[2,3-c]pyridine core.
Biological Activity
The compound 2-(4-bromobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide is a complex organic molecule with significant potential in various biological applications. This article will explore its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a thieno[2,3-c]pyridine core with a bromobenzoyl group attached via an amide linkage. Its structure contributes to its unique chemical properties and reactivity. The IUPAC name provides insight into its functional groups and overall composition:
| Property | Description |
|---|---|
| IUPAC Name | 2-[(4-bromobenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide |
| Molecular Formula | C19H22BrN3O2S |
| Molecular Weight | Approximately 416.36 g/mol |
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. It is hypothesized that it may act as an enzyme inhibitor or receptor modulator , potentially impacting various signaling pathways.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : It might interact with receptors that regulate cellular responses to external stimuli.
Biological Activity and Therapeutic Applications
Research indicates that this compound exhibits promising biological activities:
-
Anticancer Properties :
- Studies have shown that compounds within the thieno[2,3-c]pyridine class can exhibit cytotoxic effects against various cancer cell lines. For instance:
- Anti-inflammatory Effects :
- Oxidative Stress Reduction :
Case Studies and Research Findings
A variety of studies have investigated the biological activities of thieno[2,3-c]pyridine derivatives:
- A study focusing on the structure-activity relationship (SAR) revealed that modifications to the bromobenzoyl group can enhance anticancer efficacy against different cell lines .
- Another study highlighted the dual role of similar compounds as both topoisomerase inhibitors and anti-inflammatory agents. These compounds were shown to effectively inhibit cell migration and colony formation in vitro .
Data Tables
The following table summarizes key findings from recent studies on the biological activity of related compounds:
| Compound | Cell Line | Inhibition Rate (%) | Mechanism |
|---|---|---|---|
| 7a | MCF-7 | 83.52 at 10 μM | Topoisomerase I & II inhibition |
| 7r | FaDu | 74.70 at 10 μM | Apoptosis induction |
| 9c | A549 | 65.30 at 10 μM | COX-2 selective inhibition |
Q & A
Q. What are the standard synthetic routes for this compound, and how can intermediates be characterized?
Methodological Answer: The synthesis typically involves multi-step reactions starting with condensation of substituted benzamides with thieno-pyridine precursors. Key steps include:
- Amide coupling : Reaction of 4-bromobenzoyl chloride with a thieno[2,3-c]pyridine-3-carboxamide intermediate under anhydrous conditions .
- Cyclization : Acid- or base-catalyzed cyclization to form the fused thieno-pyridine core .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (e.g., 30–70%) to isolate intermediates .
Characterization : - NMR : and NMR to confirm regiochemistry (e.g., methyl groups at positions 5 and 7) .
- Mass spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H] at m/z 486.2) .
Q. Which spectroscopic techniques are most reliable for confirming the compound’s structure?
Methodological Answer:
- NMR : Identifies substituents like bromophenyl (δ 7.4–7.6 ppm) and tetramethyl groups (δ 1.2–1.4 ppm) .
- IR spectroscopy : Confirms amide bonds (C=O stretch at ~1650 cm) and secondary amines (N–H bend at ~1550 cm) .
- X-ray crystallography : Resolves stereochemical ambiguities in the thieno-pyridine core (e.g., torsion angles < 10°) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?
Methodological Answer:
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, reducing side reactions .
- Temperature control : Maintain ≤ 60°C during amide coupling to prevent decomposition of the bromophenyl group .
- Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate cyclization steps (yield improvement: ~15–20%) .
Example data :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMF, 60°C, no catalyst | 45 | 85 |
| DMF, 60°C, DMAP | 62 | 92 |
Q. How can contradictory bioactivity data across studies be resolved?
Methodological Answer:
- Assay standardization : Use identical cell lines (e.g., HEK293 for kinase inhibition) and control for solvent effects (e.g., DMSO ≤ 0.1%) .
- Dose-response curves : Compare IC values under consistent conditions (e.g., pH 7.4, 37°C) .
- Structural analogs : Test derivatives (e.g., replacing bromine with chlorine) to isolate electronic vs. steric effects .
Q. What computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model binding to kinase domains (e.g., EGFR), focusing on hydrogen bonds with the carboxamide group .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-receptor complex .
Key parameters : - Binding energy ≤ −8.5 kcal/mol indicates high affinity.
- RMSD < 2.0 Å confirms stable binding .
Experimental Design & Data Analysis
Q. How to design a study evaluating the compound’s stability under physiological conditions?
Methodological Answer:
- pH stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24h, then analyze degradation via HPLC .
- Thermal stability : Use TGA (thermogravimetric analysis) to determine decomposition temperature (e.g., >200°C suggests shelf stability) .
Example data :
| pH | Degradation (%) |
|---|---|
| 2 | 95 |
| 7.4 | 10 |
| 9 | 70 |
Q. What strategies mitigate impurities formed during synthesis?
Methodological Answer:
- Byproduct identification : LC-MS/MS detects dimers (e.g., [2M+H] at m/z 971.5) from over-condensation .
- Process adjustments : Reduce reaction time from 12h to 8h to limit dimer formation .
- Recrystallization : Use ethanol/water (7:3) to remove hydrophilic impurities (purity improvement: 85% → 98%) .
Conflict Resolution in Data Interpretation
Q. How to address discrepancies in reported solubility values?
Methodological Answer:
- Standardized protocols : Use the shake-flask method with equilibration for 24h at 25°C .
- Solvent systems : Compare DMSO (high solubility) vs. PBS (low solubility) to contextualize biological relevance .
Example data :
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | 50 |
| PBS | 0.2 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
